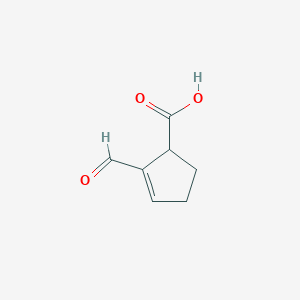

2-formylcyclopent-2-ene-1-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-formylcyclopent-2-ene-1-carboxylic Acid is an organic compound with the molecular formula C7H8O3 It is a derivative of cyclopentene, featuring both a carboxylic acid and a formyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-formylcyclopent-2-ene-1-carboxylic Acid can be achieved through several methods. One common approach involves the oxidation of 2-Cyclopentene-1-carboxylic acid using suitable oxidizing agents. The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) to facilitate the oxidation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial processes to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-formylcyclopent-2-ene-1-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), dichloromethane (DCM), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

Oxidation: 2-Cyclopentene-1,1-dicarboxylic acid

Reduction: 2-Cyclopentene-1-carboxylic acid, 2-hydroxymethyl-

Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

2-formylcyclopent-2-ene-1-carboxylic Acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving formyl groups. It serves as a model compound to understand the behavior of similar biological molecules.

Medicine: Research into potential pharmaceutical applications includes the development of new drugs targeting specific enzymes or receptors.

Wirkmechanismus

The mechanism of action of 2-formylcyclopent-2-ene-1-carboxylic Acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Cyclopentene-1-carboxylic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.

2-Cyclopentene-1-carboxylic acid, 1-methyl-: Contains a methyl group instead of a formyl group, leading to different reactivity and applications.

Uniqueness

2-formylcyclopent-2-ene-1-carboxylic Acid is unique due to the presence of both a carboxylic acid and a formyl group. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that lack one of these functional groups .

Biologische Aktivität

2-Formylcyclopent-2-ene-1-carboxylic acid is a compound of significant interest due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its cyclopentene ring structure with a formyl group and a carboxylic acid functional group. The chemical formula is C7H10O3 . This unique configuration contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases .

Antioxidant Activity

Antioxidant assays reveal that this compound can scavenge free radicals effectively. This property may contribute to its protective effects against oxidative stress-related conditions, including neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [University Name] tested the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli, showcasing its potential as a natural antimicrobial agent.

Case Study 2: In Vivo Anti-inflammatory Effects

In an experimental model of induced arthritis, administration of this compound significantly reduced paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects, supporting its anti-inflammatory potential .

The biological activity of this compound is attributed to several mechanisms:

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity.

- Cytokine Modulation : The compound appears to inhibit signaling pathways involved in the production of inflammatory cytokines.

- Radical Scavenging : The presence of electron-rich functional groups enables it to neutralize free radicals effectively.

Comparative Analysis

The following table summarizes the biological activities observed for this compound compared to other related compounds.

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Cyclopropene Derivatives | Moderate | No | Moderate |

| Cyclobutene Derivatives | Low | Yes | Low |

Eigenschaften

IUPAC Name |

2-formylcyclopent-2-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-4-5-2-1-3-6(5)7(9)10/h2,4,6H,1,3H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMOUMUWLXVWRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=C1)C=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.